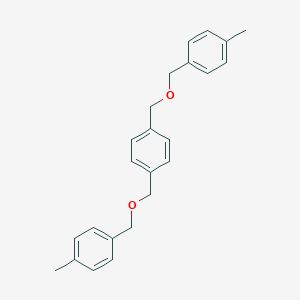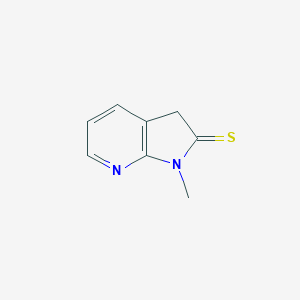
1-Methyl-7-aza-2-indolinethione
Overview
Description
1-Methyl-7-aza-2-indolinethione (MAIT) is a heterocyclic compound that has been the subject of extensive research due to its unique properties. MAIT is a derivative of indole, and its structure consists of a thione group attached to an aza-indole ring. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 1-Methyl-7-aza-2-indolinethione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-7-aza-2-indolinethione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. 1-Methyl-7-aza-2-indolinethione has also been shown to induce apoptosis in cancer cells, which is believed to be mediated through the activation of caspases.
Biochemical And Physiological Effects
1-Methyl-7-aza-2-indolinethione has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-Methyl-7-aza-2-indolinethione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-Methyl-7-aza-2-indolinethione is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-Methyl-7-aza-2-indolinethione. One area of interest is the development of 1-Methyl-7-aza-2-indolinethione-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-7-aza-2-indolinethione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-Methyl-7-aza-2-indolinethione could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 1-Methyl-7-aza-2-indolinethione is a promising compound with a wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in aqueous solutions. Future research on 1-Methyl-7-aza-2-indolinethione could lead to the development of novel therapeutics and a better understanding of its mechanism of action.
Scientific Research Applications
1-Methyl-7-aza-2-indolinethione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 1-Methyl-7-aza-2-indolinethione has been shown to possess potent anticancer properties, making it a potential chemotherapeutic agent.
properties
CAS RN |
156136-85-5 |
|---|---|
Product Name |
1-Methyl-7-aza-2-indolinethione |
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Canonical SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
synonyms |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

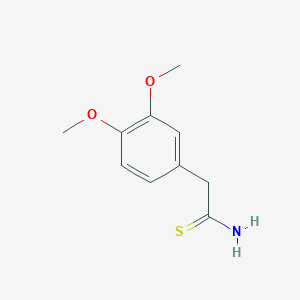
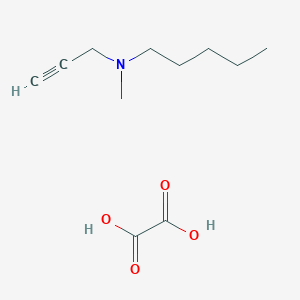
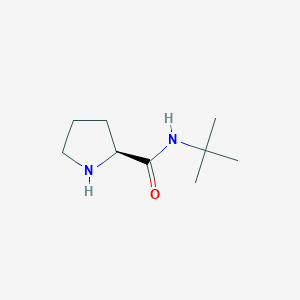
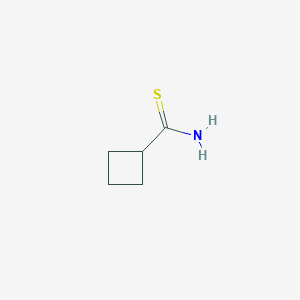
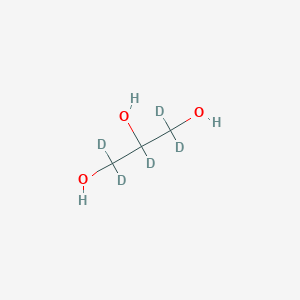

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


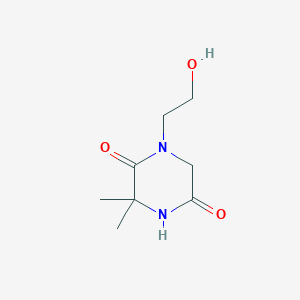
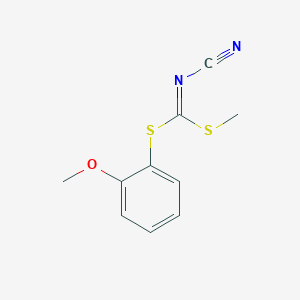
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

